12-Doxylstearic acid

Description

Properties

CAS No. |

29545-47-9 |

|---|---|

Molecular Formula |

C22H42NO4 |

Molecular Weight |

384.6 g/mol |

InChI |

InChI=1S/C22H42NO4/c1-5-6-15-19(2)22(23(26)21(3,4)18-27-22)17-14-12-10-8-7-9-11-13-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25) |

InChI Key |

BZLDGZBNMOECGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |

Synonyms |

12-doxyl stearic acid 12-doxylstearic acid 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 12-Doxylstearic Acid: Structure, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

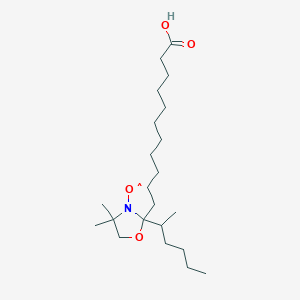

12-Doxylstearic acid (12-DSA) is a versatile spin-labeled fatty acid that has become an indispensable tool in the study of biological membranes and other lipid-based systems. Its unique chemical structure, incorporating a stable nitroxide radical (doxyl group) at the 12th position of the stearic acid carbon chain, allows for sensitive detection and characterization of its local environment using Electron Paramagnetic Resonance (EPR) spectroscopy. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on detailed experimental protocols and data interpretation for researchers in the fields of biophysics, biochemistry, and drug development.

Chemical Structure and Properties

This compound is a derivative of stearic acid, a saturated fatty acid with an 18-carbon chain. The defining feature of 12-DSA is the presence of a doxyl group, a five-membered heterocyclic ring containing a nitroxide radical, covalently attached to the 12th carbon of the acyl chain. This nitroxide radical contains an unpaired electron, making the molecule paramagnetic and thus detectable by EPR spectroscopy.

The IUPAC name for this compound is 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxazolidinyloxy.[1] Its chemical formula is C22H42NO4, and it has a molecular weight of approximately 384.57 g/mol .[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application as a membrane probe. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H42NO4 | [1][2] |

| Molecular Weight | 384.57 g/mol | |

| CAS Number | 29545-47-9 | |

| Appearance | Varies (often supplied in solution) | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. | |

| Storage | Typically stored at low temperatures (-20°C) to ensure stability of the nitroxide radical. |

Applications in Scientific Research

The primary application of this compound is as a spin label for studying the structure and dynamics of biological membranes using EPR spectroscopy. The doxyl group's position at the 12th carbon allows it to probe the hydrophobic core of the lipid bilayer. The spectral parameters of the nitroxide radical are highly sensitive to its rotational motion and the polarity of its immediate surroundings. This sensitivity enables researchers to obtain detailed information about:

-

Membrane Fluidity: Changes in the mobility of the spin label, reflected in the EPR spectrum, provide a direct measure of the local membrane fluidity or viscosity.

-

Lipid-Protein Interactions: By observing how the presence of membrane proteins affects the mobility of 12-DSA, researchers can characterize the nature of interactions between lipids and proteins.

-

Phase Behavior of Lipids: 12-DSA can be used to study lipid phase transitions and the formation of distinct lipid domains within a membrane.

-

Effects of Drugs and other Molecules on Membranes: The impact of pharmaceuticals, anesthetics, and other bioactive molecules on membrane structure and dynamics can be assessed by monitoring changes in the EPR spectrum of 12-DSA incorporated into the membrane.

Experimental Protocols

Measuring Membrane Fluidity in Erythrocyte Ghosts using this compound and EPR Spectroscopy

This protocol outlines a general procedure for labeling erythrocyte ghosts (red blood cell membranes) with this compound and subsequent analysis by EPR spectroscopy to assess membrane fluidity.

Materials:

-

Whole blood

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4)

-

This compound stock solution (e.g., 1 mg/mL in ethanol)

-

Eppendorf tubes

-

Centrifuge

-

EPR spectrometer and capillaries

Methodology:

-

Preparation of Erythrocyte Ghosts: a. Collect whole blood in a tube containing an anticoagulant (e.g., heparin). b. Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the red blood cells (RBCs). c. Carefully remove the plasma and buffy coat. d. Wash the RBC pellet three times with isotonic PBS, centrifuging and resuspending the cells each time. e. To induce hemolysis and obtain erythrocyte ghosts, resuspend the washed RBC pellet in a large volume of hypotonic buffer. f. Centrifuge the hemolyzed cells at a high speed (e.g., 20,000 x g) for 20 minutes to pellet the erythrocyte ghosts. g. Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of hemoglobin. h. Resuspend the final ghost pellet in a known volume of PBS.

-

Spin Labeling of Erythrocyte Ghosts: a. To a known concentration of erythrocyte ghost suspension, add a small aliquot of the this compound stock solution. The final concentration of the spin label should be low enough to avoid spin-spin interactions (typically in the micromolar range). b. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow for the incorporation of the spin label into the membrane.

-

EPR Spectroscopy: a. Transfer the spin-labeled ghost suspension into a glass capillary tube suitable for EPR measurements. b. Centrifuge the capillary tube to pellet the ghosts. c. Place the capillary tube into the EPR spectrometer's resonant cavity. d. Record the EPR spectrum at the desired temperature. Typical X-band EPR spectrometer settings might include:

- Microwave frequency: ~9.5 GHz

- Microwave power: ~10-20 mW

- Modulation frequency: 100 kHz

- Modulation amplitude: Optimized for signal-to-noise without line broadening

- Sweep width: 100 Gauss

- Sweep time: 1-2 minutes

Data Analysis:

The resulting EPR spectrum can be analyzed to determine parameters that reflect the rotational mobility of the spin label, and thus the fluidity of the membrane. Key parameters include the rotational correlation time (τc) and the order parameter (S). Changes in these parameters under different experimental conditions (e.g., in the presence of a drug) can provide insights into the effects on membrane dynamics.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for studying the effect of a substance on membrane fluidity using this compound and EPR spectroscopy.

Caption: General workflow for assessing the impact of a substance on membrane fluidity using this compound and EPR.

Conclusion

This compound remains a powerful and widely used tool for investigating the intricate world of biological membranes. Its ability to provide detailed information on membrane dynamics at a molecular level makes it invaluable for basic research and for understanding the mechanisms of action of various drugs and bioactive compounds. The protocols and information provided in this guide serve as a starting point for researchers looking to employ this versatile spin label in their own studies. As EPR technology continues to advance, the applications of this compound and other spin probes are poised to expand, offering even deeper insights into the complex and dynamic nature of cellular membranes.

References

Probing the Dynamics of Lipid Bilayers: A Technical Guide to 12-Doxylstearic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

12-Doxylstearic acid (12-DSA) is a versatile molecular tool indispensable for investigating the biophysical properties of lipid membranes. A derivative of stearic acid, 12-DSA is distinguished by the presence of a doxyl group, a stable nitroxide free radical, attached to the 12th carbon of the acyl chain. This doxyl group provides a paramagnetic center, making 12-DSA an ideal spin probe for Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Its primary application lies in the detailed characterization of membrane fluidity, lipid-protein interactions, and the influence of pharmacological agents on the dynamics of lipid bilayers.[3][4]

Core Applications in Membrane Research

The strategic placement of the doxyl moiety at the 12th carbon atom allows researchers to probe the dynamics within the hydrophobic core of the lipid bilayer.[2] By incorporating 12-DSA into natural or artificial membranes, such as liposomes, and analyzing its EPR spectrum, one can glean valuable insights into the local microenvironment.

The paramount use of 12-DSA is in the quantification of membrane fluidity . Changes in the mobility of the lipid acyl chains, triggered by temperature, pressure, or the introduction of membrane-active compounds, are reflected in the EPR spectrum of 12-DSA. This has proven crucial in understanding:

-

The effects of drugs on membrane properties: Researchers utilize 12-DSA to assess how pharmaceuticals interact with and alter the physical state of cell membranes.

-

Lipid-protein interactions: The influence of integral and peripheral membrane proteins on the dynamics of the surrounding lipid environment can be monitored.

-

The role of cholesterol in membranes: 12-DSA is employed to study the well-known ordering effect of cholesterol on phospholipid bilayers.

-

Basic membrane biophysics: It aids in characterizing phase transitions and the formation of lipid domains.

Quantitative Analysis of Membrane Dynamics with 12-DSA

The analysis of the 12-DSA EPR spectrum yields quantitative parameters that describe the motional freedom of the spin label, and by extension, the surrounding lipid chains. The two most important parameters are the order parameter (S) and the rotational correlation time (τc) .

-

Order Parameter (S): This parameter provides a measure of the orientational order and the amplitude of the acyl chain's motion. A value of S=1 indicates a completely rigid environment where the chain is perfectly ordered, while S=0 signifies isotropic, unrestricted motion.

-

Rotational Correlation Time (τc): This parameter describes the speed of the spin label's rotational motion. A shorter τc indicates faster motion and thus a more fluid environment.

The following table presents representative data on the effect of curcumin incorporation on the order parameter and rotational correlation time of 12-DSA in soybean oil nanoemulsions, as determined by EPR spectroscopy.

| Sample | Spin Probe | Order Parameter (S) | Rotational Correlation Time (τc) (ns) |

| Empty Nanoemulsion | 12-DSA | 0.58 ± 0.04 | 1.15 ± 0.21 |

| Curcumin-Loaded Nanoemulsion | 12-DSA | 0.57 ± 0.03 | 1.09 ± 0.19 |

Table adapted from EPR spectral characteristics of nanoemulsions. The data illustrates how 12-DSA can be used to quantify subtle changes in the microenvironment of a lipid-based formulation.

Experimental Protocols

I. Preparation of 12-DSA Labeled Liposomes

This protocol describes the preparation of multilamellar vesicles (MLVs) composed of a chosen phospholipid (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine) and labeled with this compound.

Materials:

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

-

This compound (12-DSA)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

-

Water bath sonicator

Procedure:

-

Lipid Film Preparation:

-

Dissolve the desired amount of DMPC and this compound in chloroform in a round-bottom flask. A typical molar ratio of lipid to spin label is 100:1.

-

The solvent is then removed by rotary evaporation under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, the flask is further dried under a stream of nitrogen gas for at least 1 hour.

-

-

Hydration:

-

The lipid film is hydrated with an appropriate volume of PBS (pH 7.4) by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipid (for DMPC, this is 23 °C).

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Sonication (Optional for Small Unilamellar Vesicles - SUVs):

-

For the formation of SUVs, the MLV suspension can be sonicated in a bath sonicator until the suspension becomes clear.

-

II. EPR Spectroscopy of 12-DSA Labeled Liposomes

This protocol outlines the general procedure for acquiring EPR spectra of 12-DSA incorporated into liposomes.

Instrumentation:

-

X-band EPR spectrometer

Procedure:

-

Sample Loading:

-

Transfer an aliquot of the 12-DSA labeled liposome suspension into a glass capillary tube.

-

Center the capillary tube within the EPR cavity.

-

-

Spectrometer Settings (Representative):

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Microwave Power: 10 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1.0 G

-

Sweep Width: 100 G

-

Scan Time: 60 s

-

Temperature: Controlled as per experimental requirements (e.g., 25 °C)

-

-

Data Acquisition:

-

Record the EPR spectrum. The spectrum should exhibit three lines characteristic of a nitroxide radical. The shape and splitting of these lines provide information about the mobility and order of the 12-DSA within the membrane.

-

III. Calculation of Order Parameter (S) and Rotational Correlation Time (τc)

Order Parameter (S):

The order parameter is calculated from the hyperfine splitting parameters (A'|| and A'⊥) obtained from the EPR spectrum, and the principal values of the hyperfine tensor (Axx, Ayy, Azz) for the nitroxide radical in a rigid lattice.

The equation for the order parameter is:

S = (A'|| - A'⊥) / (Azz - Axx)

Where A'|| and A'⊥ are the parallel and perpendicular components of the hyperfine splitting, which are measured from the EPR spectrum.

Rotational Correlation Time (τc):

For a spin label undergoing rapid and isotropic motion, the rotational correlation time can be estimated from the line widths of the EPR spectrum. A common equation used is:

τc = 6.5 x 10-10 * ΔH0 * [(h0/h-1)1/2 - 1]

Where:

-

ΔH0 is the width of the central line in Gauss.

-

h0 and h-1 are the heights of the central and high-field lines, respectively.

Visualizations

References

An In-depth Technical Guide to the Synthesis and Purification of 12-Doxylstearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 12-Doxylstearic acid, a valuable spin-labeled fatty acid probe used extensively in the study of biological membranes and drug-membrane interactions. This document details the multi-step synthesis, starting from the precursor 12-ketostearic acid, and outlines effective purification and characterization methodologies. All quantitative data is presented in structured tables, and experimental workflows are accompanied by detailed protocols and visual diagrams to ensure clarity and reproducibility in a research setting.

Overview of this compound

This compound (12-DSA) is a derivative of stearic acid that incorporates a doxyl (4,4-dimethyl-3-oxazolidinyloxy) nitroxide moiety at the 12th carbon position. This paramagnetic group serves as a stable free radical, making 12-DSA an effective spin probe for Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Its amphipathic nature allows it to intercalate into lipid bilayers, providing insights into membrane fluidity, polarity, and the dynamics of lipid-protein interactions.

Chemical Properties of this compound [3]

| Property | Value |

| CAS Number | 29545-47-9 |

| Molecular Formula | C₂₂H₄₂NO₄ |

| Molecular Weight | 384.57 g/mol |

| Appearance | Solid |

| IUPAC Name | 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxazolidinyloxy |

| Solubility | Soluble in ethanol, DMF, and DMSO |

| Storage | Store at -20°C for long-term stability |

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 12-ketostearic acid. This precursor is then converted to the final doxyl-labeled product through the formation of an oxazolidine ring followed by oxidation.

Synthesis of the Precursor: 12-Ketostearic Acid

A well-established method for the synthesis of 12-ketostearic acid utilizes castor oil as a readily available starting material. The synthesis proceeds in four main steps with an overall yield of approximately 78%.

Experimental Protocol for 12-Ketostearic Acid Synthesis

-

Methanolysis of Castor Oil: The triglycerides in castor oil are transesterified with methanol to yield methyl ricinoleate.

-

Reduction: The double bond in methyl ricinoleate is reduced to afford methyl 12-hydroxystearate.

-

Oxidation: The hydroxyl group of methyl 12-hydroxystearate is oxidized to a ketone, yielding methyl 12-ketostearate.

-

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 12-ketostearic acid.

Synthesis of this compound from 12-Ketostearic Acid

The conversion of 12-ketostearic acid to this compound follows the general procedure for the synthesis of doxyl nitroxides developed by Keana and colleagues. This involves two key transformations: the formation of the oxazolidine ring and its subsequent oxidation to the stable nitroxide radical.

Step 1: Formation of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyloxazolidine

This step involves the condensation of 12-ketostearic acid with 2-amino-2-methyl-1-propanol to form the corresponding oxazolidine derivative.

Experimental Protocol:

-

A mixture of 12-ketostearic acid (1 equivalent), 2-amino-2-methyl-1-propanol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxazolidine intermediate.

Step 2: Oxidation to this compound

The oxazolidine intermediate is then oxidized to the stable nitroxide radical, this compound.[4][5]

Experimental Protocol:

-

The crude oxazolidine intermediate is dissolved in a suitable solvent like dichloromethane or diethyl ether.

-

The solution is cooled in an ice bath, and a solution of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in the same solvent, is added dropwise. Alternatively, hydrogen peroxide with a sodium tungstate catalyst can be used.

-

The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the addition of a reducing agent solution, such as sodium bisulfite, to destroy excess peroxide.

-

The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is the most common and effective method for this purpose.

Experimental Protocol for Purification:

-

Stationary Phase: Silica gel (230-400 mesh) is typically used as the stationary phase.

-

Mobile Phase: A gradient elution system of hexane and ethyl acetate is commonly employed. The polarity is gradually increased to first elute non-polar impurities, followed by the desired product. A small amount of acetic acid may be added to the eluent to improve the peak shape of the carboxylic acid.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorbed onto a small amount of silica gel.

-

The solvent is removed to obtain a dry powder, which is then loaded onto the top of the prepared silica gel column.

-

The column is eluted with the solvent gradient, and fractions are collected.

-

The fractions are analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Quantitative Data and Spectroscopic Characterization

| Technique | Expected Results |

| ¹H NMR | Characteristic signals for the aliphatic chain protons, the methyl groups of the doxyl moiety, and the absence of the N-OH proton from the hydroxylamine precursor. Due to the paramagnetic nature of the nitroxide, signals will be broadened. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the aliphatic chain, and the carbons of the doxyl group. Signals will also be broadened. |

| Mass Spectrometry (GC/MS) | The mass spectrum of the methyl ester derivative of this compound typically shows a base peak at m/e 281 and a molecular ion peak (M+) at m/e 398. The fragmentation pattern will be characteristic of the position of the doxyl group. |

| EPR Spectroscopy | In a non-viscous solvent, the EPR spectrum should exhibit a characteristic three-line signal due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus. The spectral line shape is sensitive to the local environment and molecular motion. |

| Purity (by HPLC/GC) | ≥95% |

Conclusion

The synthesis and purification of this compound, while a multi-step process, can be achieved with standard organic chemistry techniques. Careful execution of the synthesis of the 12-ketostearic acid precursor, followed by the formation and oxidation of the oxazolidine ring, yields the desired spin-labeled fatty acid. Subsequent purification by column chromatography is essential to obtain a high-purity product suitable for sensitive biophysical studies. The characterization methods outlined provide the necessary tools to verify the structure and purity of the final compound, ensuring its reliability as a probe in membrane research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research [hrcak.srce.hr]

- 3. 12-Doxyl stearic acid | 29545-47-9 | FD22610 | Biosynth [biosynth.com]

- 4. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 12-Doxylstearic Acid: Applications in Biophysical Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 12-Doxylstearic acid (12-DSA), a valuable spin-label probe for biophysical studies of cell membranes and protein-lipid interactions. This document details its fundamental properties, experimental applications, and data analysis methodologies. Key quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided to facilitate the practical application of this probe in a laboratory setting. Furthermore, this guide includes visual representations of experimental workflows to enhance understanding.

Introduction

This compound is a derivative of stearic acid that incorporates a doxyl nitroxide moiety at the 12th carbon position of the acyl chain. This strategic placement of a stable free radical makes it a powerful tool for Electron Paramagnetic Resonance (EPR) spectroscopy. When incorporated into a lipid bilayer, the EPR spectrum of 12-DSA provides detailed information about the local environment's fluidity, polarity, and molecular dynamics. Its applications are pivotal in understanding the biophysical properties of cell membranes, the effects of xenobiotics on membrane structure, and the nature of lipid-protein interactions.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in experimental research.

| Property | Value | Reference |

| CAS Number | 29545-47-9 | [1][2][3][4][5] |

| Molecular Weight | 384.57 g/mol | |

| Molecular Formula | C₂₂H₄₂NO₄ | |

| Appearance | Solid | |

| Solubility | Soluble in ethanol, DMF, and DMSO |

Key Applications in Biophysical Research

Measuring Membrane Fluidity

This compound is extensively used to probe the fluidity of both artificial lipid bilayers (liposomes) and biological membranes. The degree of motion of the doxyl group is sensitive to the packing and dynamics of the surrounding lipid acyl chains. This motion is reflected in the EPR spectrum, allowing for the quantitative assessment of membrane fluidity. Changes in fluidity are critical in various cellular processes and can be indicative of the effects of drugs, temperature, or disease states on the membrane.

Investigating Protein-Lipid Interactions

The interaction of proteins with the lipid bilayer can induce local changes in membrane structure and dynamics. By incorporating 12-DSA into a membrane system containing a protein of interest, researchers can monitor changes in the EPR spectrum that report on these interactions. This technique can reveal information about the stoichiometry of lipid binding to a protein, the selectivity of a protein for certain lipid types, and the conformational changes in the protein or lipid environment upon binding.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol outlines the preparation of large unilamellar vesicles (LUVs) incorporating 12-DSA for EPR studies of membrane fluidity.

Materials:

-

Phospholipid of choice (e.g., DMPC, DPPC)

-

This compound

-

Chloroform

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas source

Procedure:

-

Lipid Film Preparation:

-

Dissolve the desired amount of phospholipid and this compound (typically at a 100:1 molar ratio) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the desired buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the phospholipid.

-

Vortex the flask vigorously to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. The extrusion should also be performed at a temperature above the lipid's phase transition temperature.

-

-

Sample Preparation for EPR:

-

Transfer the final liposome suspension into a quartz capillary tube suitable for EPR measurements.

-

Protocol 2: Labeling Cell Membranes with this compound

This protocol describes a general method for incorporating 12-DSA into the plasma membrane of live cells.

Materials:

-

Cultured cells

-

This compound stock solution (in ethanol or DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency in a suitable culture dish.

-

-

Labeling:

-

Prepare a working solution of this compound in cell culture medium. The final concentration typically ranges from 1 to 5 µM.

-

Remove the existing culture medium from the cells and wash once with PBS.

-

Add the 12-DSA-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C. The optimal incubation time may need to be determined empirically for different cell types.

-

-

Washing:

-

After incubation, remove the labeling solution and wash the cells several times with fresh, pre-warmed PBS to remove any unincorporated probe.

-

-

Cell Harvesting and EPR Sample Preparation:

-

Harvest the labeled cells using a cell scraper or trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspend the pellet in a small volume of buffer and transfer to an EPR capillary tube.

-

Data Analysis: Calculation of the Order Parameter (S)

The EPR spectrum of 12-DSA in a membrane provides information about the motional freedom of the nitroxide spin label. A key parameter derived from the spectrum is the order parameter, S, which quantifies the degree of orientational order of the spin label's long molecular axis with respect to the membrane normal. A value of S = 1 indicates a perfectly ordered system, while S = 0 represents isotropic motion.

The order parameter is calculated from the measured hyperfine splitting values, 2A'∥ and 2A'⊥, which are the parallel and perpendicular components of the hyperfine splitting tensor, respectively. These values are determined from the EPR spectrum as shown in the workflow diagram below.

The formula for the order parameter is:

S = (A'∥ - A'⊥) / (Azz - Axx)

Where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a single crystal environment.

Visualizations

Caption: Workflow for studying membrane fluidity using this compound.

Signaling Pathways

While this compound itself is primarily a biophysical probe, the family of stearic acids and their derivatives can influence cellular signaling. Saturated fatty acids like stearic acid have been shown to impact pathways such as the MAP kinase and ER stress signaling pathways. Furthermore, the products of phospholipid hydrolysis, which can be influenced by membrane fluidity, are key second messengers in signaling cascades involving enzymes like phospholipase A2 and protein kinase C. The diagram below illustrates a generalized signaling pathway involving these components.

Caption: General Phospholipid Signaling Pathway.

Conclusion

This compound remains an indispensable tool in the field of membrane biophysics and drug development. Its ability to provide quantitative data on membrane fluidity and protein-lipid interactions at the molecular level is crucial for elucidating fundamental biological processes and for screening the effects of novel therapeutic agents. The protocols and data analysis methods outlined in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize this powerful spin-label probe in their studies.

References

- 1. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. One moment, please... [acta.pharmaceutica.farmaceut.org]

- 4. ESR spin-label studies of lipid-protein interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane labeling protocol for live-cell applications [abberior.rocks]

An In-Depth Technical Guide to the Solubility and Stability of 12-Doxylstearic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Doxylstearic acid (12-DS) is a widely utilized spin-labeled fatty acid probe in biophysical and pharmaceutical research, primarily for studying the dynamics and structure of lipid membranes and protein-lipid interactions. Its efficacy as a probe is fundamentally dependent on its solubility and stability in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility and stability of this compound in a range of common laboratory solvents. It includes tabulated quantitative solubility data, detailed experimental protocols for determining solubility and stability, and visualizations of key experimental workflows to aid researchers in the effective use of this important molecule.

Solubility of this compound

The solubility of this compound, a lipophilic molecule, is largely dictated by the polarity of the solvent. Generally, it exhibits good solubility in non-polar organic solvents and limited solubility in aqueous solutions.

Qualitative Solubility

Based on available data, this compound is known to be soluble in a variety of organic solvents. This is consistent with the general principle that "like dissolves like," where the long hydrocarbon tail of the stearic acid backbone favors interaction with non-polar solvent molecules.

Quantitative Solubility Data

Quantitative solubility data for this compound has been reported by various suppliers, although typically not at specified temperatures. The following table summarizes the available data. It is important to note that solubility can be temperature-dependent. For the parent molecule, stearic acid, solubility in organic solvents generally increases with temperature[1][2][3].

| Solvent | Reported Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL |

| Ethanol | 20 mg/mL |

| Chloroform | Soluble |

| Methanol | Soluble |

Note: "Soluble" indicates that the information was found, but no quantitative value was provided. The quantitative data is sourced from supplier information and should be considered as a guideline.

The solubility of the parent compound, stearic acid, has been more extensively studied and can provide further context. Stearic acid is soluble in solvents like ethanol, ether, chloroform, acetone, and benzene, and its solubility in these solvents increases with temperature[4][5]. For instance, one gram of stearic acid dissolves in 20 mL of ethanol.

Stability of this compound

The stability of this compound is primarily related to the integrity of the nitroxide radical, which is the basis for its use as a spin probe. The stability can be influenced by several factors, including temperature, pH, and the presence of reducing or oxidizing agents.

General Stability and Storage

Under recommended storage conditions of -20°C in a tightly sealed container, this compound is stable for at least two years. Solutions of this compound in organic solvents should also be stored at -20°C to ensure long-term stability.

Chemical Stability

The doxyl group, a nitroxide radical, is susceptible to both reduction and oxidation, which leads to a loss of the paramagnetic signal detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.

-

pH: Nitroxide radicals are known to be unstable at very low and very high pH values. Some nitroxide radicals exhibit pH-sensitive EPR spectra due to protonation events. The stability of the ester linkage in 12-DS could also be compromised under strongly acidic or basic conditions, leading to hydrolysis.

-

Reducing and Oxidizing Agents: this compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents. The nitroxide radical can be easily reduced to the corresponding hydroxylamine by agents such as ascorbic acid. Conversely, strong oxidizing agents can also lead to the degradation of the radical.

-

Thermal Stability: Nitroxide radicals of the type found in 12-DS are generally thermally stable up to approximately 140°C. However, prolonged exposure to elevated temperatures can lead to degradation.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Spectrophotometer or HPLC for quantification

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the solvent of interest to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. For fatty acids, this is typically 24-48 hours.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the solubility based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Assessing Stability using EPR Spectroscopy

EPR spectroscopy is the most direct method to monitor the stability of the nitroxide radical of this compound, as the EPR signal intensity is proportional to the concentration of the radical.

Materials:

-

Solution of this compound in the solvent of interest

-

EPR spectrometer

-

Capillary tubes for EPR measurements

-

Temperature control unit for the EPR spectrometer

-

pH meter (if assessing pH stability)

Procedure:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

If testing for pH stability, adjust the pH of the solution using appropriate buffers.

-

Transfer an aliquot of the solution into an EPR capillary tube.

-

Record the initial EPR spectrum at a specific temperature. The double integral of the EPR signal is proportional to the radical concentration.

-

Incubate the stock solution under the desired conditions (e.g., elevated temperature, exposure to light, or specific pH).

-

At various time points, withdraw aliquots of the solution and record their EPR spectra under the same conditions as the initial measurement.

-

Determine the relative concentration of the this compound radical at each time point by comparing the double integral of the EPR signal to the initial measurement.

-

Plot the relative radical concentration as a function of time to determine the degradation kinetics.

Signaling Pathway for Stability Assessment

Caption: Workflow for assessing the stability of this compound using EPR.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers in the fields of biophysics and drug development. While soluble in many common organic solvents, its stability, particularly of the nitroxide radical, is sensitive to environmental factors such as pH and the presence of redox-active species. The provided experimental protocols offer a framework for researchers to determine the solubility and stability of this compound in their specific experimental systems, ensuring the reliable application of this valuable spin probe. It is recommended that researchers validate the solubility and stability of this compound under their specific experimental conditions to ensure accurate and reproducible results.

References

- 1. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]

- 2. scienceasia.org [scienceasia.org]

- 3. Stearic acid solubility and cubic phase volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

The In-Silico Probe: A Technical Guide to the Theoretical Modeling of 12-Doxylstearic Acid in Lipid Bilayers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Doxylstearic acid (12-DSA), a stearic acid derivative featuring a nitroxide spin label on the 12th carbon, is a pivotal tool in biophysical studies of membrane dynamics. Its paramagnetic doxyl group serves as a sensitive reporter for local fluidity, polarity, and order within lipid bilayers when analyzed via Electron Spin Resonance (ESR) spectroscopy. Complementing these experimental approaches, theoretical modeling, particularly molecular dynamics (MD) simulations, provides an atomistic lens through which the behavior of 12-DSA and its influence on membrane structure can be understood. This technical guide provides a comprehensive overview of the methodologies for the theoretical modeling of 12-DSA in lipid bilayers, details the experimental protocols for validation, presents key quantitative data, and outlines the logical workflows involved in these advanced computational studies.

Introduction to this compound as a Membrane Probe

Biological membranes are complex, dynamic assemblies of lipids and proteins that mediate a vast array of cellular processes. Understanding their structural and dynamic properties is crucial for deciphering cellular function and for the rational design of pharmaceuticals that interact with or permeate these barriers. Spin-labeling ESR is a powerful technique for this purpose, and fatty acid spin labels like 12-DSA are particularly useful.[1] By inserting into the lipid bilayer, 12-DSA reports on the molecular environment at a specific depth—the hydrophobic core in this case.[2]

Theoretical modeling allows researchers to move beyond the ensemble-averaged data from experiments to observe the precise orientation, conformation, and interactions of individual 12-DSA molecules. MD simulations can predict how the bulky doxyl group perturbs the local lipid packing, calculate order parameters that can be directly compared with experimental data, and provide a validated computational model to test the effects of drugs or other molecules on membrane properties.[3]

Theoretical Modeling: Molecular Dynamics (MD) Simulations

MD simulation is the cornerstone of theoretical modeling for lipid bilayer systems. It involves numerically solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle over time.

The MD Simulation Workflow

The process of simulating 12-DSA within a lipid bilayer follows a structured, multi-stage workflow. This workflow ensures that the system is physically realistic and computationally stable before the final data-production simulation is run.

Core Requirements for Simulation

Force Fields: The accuracy of an MD simulation is critically dependent on the force field, which is a set of parameters describing the potential energy of the system.

-

Lipids: Widely validated force fields such as CHARMM36 , GROMOS 54A7 , and the AMBER Lipid14/17 are commonly used for lipid bilayers.[4][5]

-

12-DSA: As a non-standard molecule, the doxyl spin label requires specific parameters. These are often developed by performing quantum mechanical calculations on a fragment of the molecule to derive partial atomic charges and bonded parameters, which are then made compatible with the chosen lipid force field.

System Setup:

-

A typical system consists of a pre-equilibrated patch of 128 or 256 lipids (e.g., DPPC, POPC) arranged in a bilayer.

-

A small mole percentage (typically 1-2%) of lipids are replaced with 12-DSA molecules.

-

The bilayer is solvated with a water model (e.g., SPC or TIP3P) and neutralized with counter-ions (e.g., Na+, Cl-) to mimic physiological conditions.

Analysis of Simulation Trajectories

The primary output of an MD simulation is a trajectory file containing the positions, velocities, and forces of all atoms at discrete time steps. Analysis of this trajectory yields key biophysical parameters.

Deuterium Order Parameter (SCD): This is the most important quantitative metric for validating the simulation against experimental data. It measures the orientational freedom of a C-H (or C-D) bond vector relative to the bilayer normal (the z-axis). It is calculated using the formula:

SCD = ½ ⟨3cos²θ - 1⟩

where θ is the angle between the C-H bond and the bilayer normal, and the angle brackets denote averaging over both time and all equivalent molecules in the system. An SCD value of -0.5 indicates perfect alignment parallel to the bilayer surface, 1.0 indicates perfect alignment perpendicular to the surface, and 0 indicates random, isotropic motion.

Other Key Metrics:

-

Area per Lipid (AL): The average surface area occupied by a single lipid in the plane of the bilayer.

-

Bilayer Thickness (DHH): The average distance between the peaks of the phosphate headgroups in the two leaflets.

-

Mass Density Profiles: A one-dimensional profile showing the distribution of different molecular groups (e.g., water, phosphate heads, doxyl group, lipid tails) along the axis perpendicular to the bilayer plane.

Experimental Validation Protocols

Theoretical models must be validated against experimental data. For 12-DSA in lipid bilayers, the two primary techniques are Electron Spin Resonance (ESR) and solid-state Deuterium Nuclear Magnetic Resonance (2H NMR).

Protocol: Spin-Label ESR Spectroscopy

This protocol outlines the preparation of 12-DSA-labeled liposomes and subsequent analysis by ESR to measure membrane fluidity.

-

Liposome Preparation (Thin Film Hydration):

-

Dissolve the desired host lipid (e.g., DPPC) and this compound (at a 1:100 to 1:200 probe-to-lipid molar ratio) in a chloroform/methanol solvent mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing vigorously above the lipid's phase transition temperature (e.g., >41°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

-

-

ESR Sample Preparation:

-

Transfer an aliquot of the liposome dispersion into a glass capillary tube.

-

Centrifuge the capillary tube gently to pellet the liposomes.

-

Seal the capillary tube for measurement.

-

-

ESR Measurement:

-

Place the capillary tube into the ESR spectrometer cavity.

-

Record the ESR spectrum at a controlled temperature. Typical X-band spectrometer settings are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 5-10 mW (low enough to avoid signal saturation)

-

Magnetic Field Sweep: 100-150 Gauss centered at ~3400 G

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: ~1 G

-

-

From the first-derivative spectrum, measure the maximum hyperfine splitting (2Amax) and the minimum hyperfine splitting (2Amin).

-

-

Data Analysis:

-

The motion and ordering of the 12-DSA probe are reflected in the spectral line shape. For anisotropic motion within the bilayer, an order parameter (S) can be calculated from the hyperfine splitting values.

-

Protocol: Solid-State 2H NMR Spectroscopy

This protocol is used to experimentally determine the SCD order parameters of deuterium-labeled lipids, which serve as the "gold standard" for validating MD simulations.

-

Sample Preparation:

-

Use lipids that are perdeuterated on one or both acyl chains (e.g., DPPC-d62).

-

Co-dissolve the deuterated lipid and any other components (like cholesterol) in an organic solvent.

-

Deposit the mixture onto a stack of thin glass plates (e.g., 15-20 plates).

-

Remove the solvent under high vacuum to create oriented multilamellar films on the glass plates.

-

Hydrate the sample by placing it in a sealed chamber with a saturated salt solution to achieve a specific relative humidity (e.g., 95% RH) at a temperature above the lipid phase transition.

-

Carefully stack the glass plates and seal them in a sample holder suitable for the NMR probe.

-

-

2H NMR Measurement:

-

Place the sample in the solid-state NMR spectrometer, oriented such that the bilayer normal is parallel to the main magnetic field (B0).

-

Acquire the 2H NMR spectrum using a quadrupolar-echo pulse sequence (90°x - τ - 90°y - acquire). This sequence is essential for refocusing the broad signals from solid-like samples.

-

The resulting spectrum for a specific C-D bond position will show a pair of peaks, the separation of which is the quadrupolar splitting (Δνq).

-

-

Data Analysis:

-

The deuterium order parameter (SCD) is calculated directly from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e²qQ) * Δνq where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

-

Quantitative Data and Model Validation

Direct comparison of quantitative data from simulations and experiments is the most rigorous test of a theoretical model.

The Conformation of 12-DSA in the Bilayer

MD simulations have revealed that the 12-DSA probe does not simply reside as a linear chain. Due to the polarity of the doxyl group and the flexibility of the acyl chain, it can adopt multiple conformations within the hydrophobic core of the bilayer.

Data Tables for Comparison

The primary validation of a lipid force field involves comparing the simulated order parameter profile of the host lipids with data from 2H NMR experiments. The table below shows a representative comparison for DPPC bilayers at 323 K (50°C), a temperature at which the bilayer is in the fluid (Lα) phase.

Table 1: Simulated vs. Experimental Deuterium Order Parameters (-SCD) for DPPC sn-1 Chain at 323 K

| Carbon Position | MD Simulation (PME) | 2H NMR Experiment |

| 2 | 0.20 | 0.21 |

| 3 | 0.20 | 0.20 |

| 4 | 0.21 | 0.21 |

| 5 | 0.21 | 0.21 |

| 6 | 0.21 | 0.21 |

| 7 | 0.21 | 0.21 |

| 8 | 0.21 | 0.20 |

| 9 | 0.20 | 0.20 |

| 10 | 0.19 | 0.19 |

| 11 | 0.18 | 0.18 |

| 12 | 0.17 | 0.17 |

| 13 | 0.15 | 0.15 |

| 14 | 0.12 | 0.12 |

| 15 | 0.08 | 0.07 |

Note: Values are presented as -SCD as is conventional. The excellent agreement for the pure lipid system provides confidence in using the simulation methodology to study the effects of the 12-DSA probe.

Once the model is validated, it can be used to study the perturbation caused by the 12-DSA probe. ESR experiments provide complementary data on the local dynamics at the probe's location.

Table 2: Representative ESR Hyperfine Splitting Values for Doxyl Stearic Acids in Liposomes

| Spin Label Position | Membrane Phase | Environment | Typical 2Amax (Gauss) | Interpretation |

| 5-Doxyl | Gel | Rigid | ~60 G | Highly ordered, low mobility near headgroups |

| 5-Doxyl | Fluid | Mobile | ~55 G | Increased mobility near headgroups |

| 12-Doxyl | Gel | Rigid | ~58 G | Ordered environment in the core |

| 12-Doxyl | Fluid | Mobile | ~40 G | High mobility deep within the core |

| 16-Doxyl | Fluid | Mobile | ~32 G | Very high, isotropic-like mobility at the bilayer center |

Note: A larger hyperfine splitting value (2Amax) indicates a more ordered and less dynamic environment.

Conclusion

The theoretical modeling of this compound in lipid bilayers, anchored by robust MD simulation techniques, offers unparalleled insight into membrane biophysics at the atomic level. When rigorously validated against experimental data from ESR and 2H NMR spectroscopy, these computational models become powerful predictive tools. They allow researchers to dissect the subtle ways in which membrane probes report on their environment and, in turn, perturb that same environment. For drug development professionals, such validated models can be extended to investigate how candidate molecules interact with, accumulate in, or traverse lipid membranes, providing a rational basis for optimizing drug design and delivery systems. The synergy between simulation and experiment will continue to be indispensable in advancing our understanding of these fundamental biological structures.

References

- 1. Spin label - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-state NMR samples [escholarship.org]

- 5. 2024.sci-hub.red [2024.sci-hub.red]

Molecular Dynamics Simulation of 12-Doxylstearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for conducting molecular dynamics (MD) simulations of 12-doxylstearic acid (12-DS). 12-DS, a spin-labeled fatty acid, is a valuable tool in biophysical studies, particularly for investigating the dynamics and structure of lipid membranes and their interactions with embedded proteins. MD simulations offer a computational microscope to probe the behavior of 12-DS at an atomistic level, complementing experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to this compound and its Significance

This compound is a derivative of stearic acid with a doxyl nitroxide spin label attached to the 12th carbon of its acyl chain. This paramagnetic group makes it particularly amenable to EPR studies, which can provide information about the local environment's polarity, fluidity, and molecular motion. In molecular dynamics simulations, 12-DS serves as a proxy for natural fatty acids, allowing researchers to study its partitioning, conformational dynamics, and perturbing effects within a lipid bilayer. Understanding these behaviors is crucial for elucidating membrane properties and the influence of xenobiotics on membrane structure and function.

Core Concepts in Molecular Dynamics Simulation of 12-DS

MD simulations of 12-DS in a lipid bilayer involve numerically solving Newton's equations of motion for a system of atoms. The quality of the simulation is heavily dependent on the accuracy of the force field, which is a set of parameters describing the potential energy of the system.

Key Simulation Components:

-

Force Field: A collection of parameters that define the interactions between atoms. For lipid and small molecule simulations, force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics) and GROMOS (GROningen MOlecular Simulation) are commonly used. The parameters for the doxyl group of 12-DS require careful validation or custom parameterization to accurately represent its chemical properties.

-

Lipid Bilayer Model: The choice of lipid bilayer (e.g., DPPC, POPC) is critical as it mimics the cellular membrane environment. The composition and phase of the bilayer will influence the behavior of the embedded 12-DS.

-

Solvation: The lipid bilayer is solvated with an explicit water model (e.g., TIP3P) to replicate the aqueous environment of a biological system.

-

Periodic Boundary Conditions (PBC): To simulate a bulk system and avoid edge effects, the simulation box is replicated in all three dimensions.

-

Ensemble: Simulations are typically run in a specific thermodynamic ensemble, most commonly the NPT ensemble (constant Number of particles, Pressure, and Temperature), which closely mimics experimental conditions.

Experimental Protocols for MD Simulation of this compound

The following outlines a generalized protocol for setting up and running an MD simulation of a single 12-DS molecule embedded in a lipid bilayer. This protocol is a composite based on standard practices for lipid bilayer simulations.

1. System Setup and Parameterization:

-

Force Field Selection: The CHARMM36 force field is a robust choice for lipids and proteins. For this compound, custom parameters for the doxyl nitroxide group are necessary. These can be developed by analogy to existing parameters for similar chemical groups or derived from quantum mechanical calculations. The partial atomic charges, bond lengths, bond angles, and dihedral angles for the doxyl moiety must be carefully defined.

-

Initial Coordinates:

-

A pre-equilibrated lipid bilayer (e.g., 128 lipids per leaflet of DPPC or POPC) is used as the starting point.

-

A single 12-DS molecule is inserted into one leaflet of the bilayer by replacing a lipid molecule. The initial orientation of the 12-DS can be with its acyl chain extended into the hydrophobic core.

-

-

Solvation and Ionization:

-

The system is solvated with a layer of water molecules on both sides of the bilayer.

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to achieve a physiological salt concentration (e.g., 150 mM).

-

2. Simulation Execution:

-

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: A multi-step equilibration process is performed to bring the system to the desired temperature and pressure. This typically involves:

-

A short simulation with restraints on the heavy atoms of the lipids and 12-DS to allow the water and ions to equilibrate.

-

A subsequent simulation where the restraints on the lipids and 12-DS are gradually released.

-

-

Production Run: Once the system is well-equilibrated (as judged by the stabilization of properties like potential energy, temperature, pressure, and box dimensions), the production simulation is run for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the 12-DS molecule.

3. Analysis of Simulation Trajectories:

A variety of analyses can be performed on the saved trajectory to extract meaningful quantitative data. Common analyses include:

-

Deuterium Order Parameter (SCD): This parameter quantifies the orientational order of the C-H bonds along the acyl chain of 12-DS and the surrounding lipids. It provides a measure of the local membrane fluidity.

-

Radial Distribution Function (RDF): The RDF describes the probability of finding an atom of a certain type at a given distance from a reference atom. It can be used to analyze the hydration of the doxyl group and its interactions with lipid headgroups.

-

Mean Squared Displacement (MSD): The MSD is used to calculate the lateral diffusion coefficient of the 12-DS molecule within the lipid bilayer.

-

Conformational Analysis: The dihedral angles of the 12-DS acyl chain are analyzed to identify preferential conformations.

Quantitative Data Presentation

The following tables present hypothetical yet representative quantitative data that could be obtained from an MD simulation of 12-DS in a DPPC bilayer at 323 K.

| Parameter | Value |

| Simulation Time | 500 ns |

| Force Field | CHARMM36 (with custom doxyl parameters) |

| Lipid Bilayer | 128 DPPC lipids |

| Temperature | 323 K |

| Pressure | 1 atm |

| Lateral Diffusion Coefficient of 12-DS | 5.2 x 10-8 cm2/s |

| Average Area per Lipid | 63.5 Å2 |

Table 1: Simulation Parameters and Key Properties

| Carbon Position | Deuterium Order Parameter (SCD) |

| C2 | 0.21 |

| C4 | 0.23 |

| C6 | 0.22 |

| C8 | 0.20 |

| C10 | 0.18 |

| C12 (Doxyl Label) | 0.15 |

| C14 | 0.12 |

| C16 | 0.08 |

Table 2: Deuterium Order Parameters of the this compound Acyl Chain

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the MD simulation of this compound.

Caption: Workflow for a molecular dynamics simulation of this compound.

Caption: Conformational states of this compound within the lipid bilayer.

Conclusion

Molecular dynamics simulations provide a powerful framework for investigating the behavior of this compound in lipid membranes at a level of detail unattainable by experimental methods alone. By carefully selecting force fields, setting up a realistic simulation environment, and performing rigorous analysis, researchers can gain valuable insights into membrane dynamics, the influence of probes on their environment, and the molecular basis of membrane-associated processes. This technical guide serves as a foundational resource for scientists and professionals venturing into the computational study of this important spin-labeled fatty acid.

The Doxyl Group in Stearic Acid Spin Labels: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of doxyl stearic acid spin labels, powerful molecular probes utilized in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the structure and dynamics of biological membranes and other macromolecular systems. This document details the core principles of these spin labels, presents key quantitative data, outlines experimental methodologies, and provides visual workflows to aid in experimental design and data interpretation.

Core Concepts: The Doxyl Stearic Acid Spin Label

Doxyl stearic acids are derivatives of stearic acid, a saturated fatty acid, that have been chemically modified to include a doxyl group. This doxyl group is a stable nitroxide radical (a molecule with an unpaired electron) integrated into a five-membered ring. The nitroxide radical is the basis of the EPR signal. The stearic acid backbone allows these labels to be readily incorporated into lipid bilayers, mimicking the behavior of natural fatty acids.

The key feature of doxyl stearic acid spin labels is the ability to position the doxyl group at various carbons along the stearic acid chain (e.g., 5-, 7-, 9-, 12-, 16-doxyl stearic acid).[1] This strategic placement allows researchers to probe the local environment at different depths within a lipid membrane, providing a detailed profile of properties such as membrane fluidity, polarity, and order.[1][2]

The EPR spectrum of a doxyl stearic acid spin label is highly sensitive to its local environment. The motion of the nitroxide radical, the polarity of its surroundings, and its proximity to other paramagnetic species all influence the shape and parameters of the EPR spectrum. By analyzing these spectral characteristics, researchers can deduce valuable information about the system under investigation.[3]

Quantitative Data Presentation

The analysis of EPR spectra from doxyl stearic acid spin labels yields several key quantitative parameters. These parameters provide insights into the molecular dynamics and local environment of the spin label.

EPR Spectral Parameters

The following table summarizes the principal components of the g-tensor and hyperfine coupling tensor (A-tensor) for doxyl nitroxides in different environments. These values are fundamental for the simulation and interpretation of EPR spectra.

| Parameter | Hydrophobic Environment | Polar Environment | Reference |

| g-tensor | |||

| gxx | ~2.0089 | ~2.009-2.010 | |

| gyy | ~2.0062 | ~2.006-2.007 | |

| gzz | ~2.0023 | ~2.002 | |

| Hyperfine Coupling Tensor (A-tensor) (Gauss) | |||

| Axx | ~6 G | ~5-7 G | |

| Ayy | ~6 G | ~5-7 G | |

| Azz | ~32-35 G | ~30-34 G |

Parameters Derived from EPR Spectra

From the experimental EPR spectra, several parameters can be calculated to describe the dynamics and ordering of the spin label within its environment.

| Parameter | Description | Typical Application |

| Order Parameter (S) | A measure of the orientational order and the amplitude of motion of the spin label's long molecular axis with respect to the axis of ordering (e.g., the membrane normal). Values range from 0 (isotropic motion) to 1 (completely ordered). | Characterizing the rigidity and order of lipid bilayers. |

| Rotational Correlation Time (τc) | The characteristic time it takes for the spin label to rotate through an angle of one radian. It is a measure of the rate of molecular tumbling. Shorter τc indicates faster motion and higher fluidity. | Quantifying membrane fluidity and the mobility of the spin label in different environments. |

| Hyperfine Splitting (2A// or 2T//) | The separation between the outermost peaks in an anisotropic EPR spectrum. It is sensitive to the motion and orientation of the spin label. | Assessing the degree of immobilization of the spin label, often used to study binding to proteins or changes in membrane rigidity. |

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving doxyl stearic acid spin labels.

Spin Labeling of Liposomes

This protocol describes the preparation of multilamellar vesicles (MLVs) spin-labeled with doxyl stearic acid.

Materials:

-

Lipid of choice (e.g., DMPC, DPPC, POPC)

-

Doxyl stearic acid spin label (e.g., 5-doxyl stearic acid, 16-doxyl stearic acid)

-

Chloroform or a suitable organic solvent

-

Buffer solution (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

Nitrogen gas stream

-

Vortex mixer

-

Water bath or extruder

Procedure:

-

Lipid and Spin Label Co-solution: Dissolve the desired amount of lipid and doxyl stearic acid spin label (typically at a molar ratio of 100:1 to 200:1 lipid to spin label) in chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

-

Hydration: Add the desired buffer solution to the dried lipid film. The volume of the buffer will determine the final lipid concentration.

-

Vesicle Formation: Hydrate the lipid film by vortexing the flask vigorously for several minutes above the phase transition temperature of the lipid. This process results in the formation of multilamellar vesicles (MLVs). For unilamellar vesicles (LUVs), the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size.

-

Sample Loading: Transfer the liposome suspension into a suitable EPR sample tube, such as a glass capillary.

-

EPR Measurement: Proceed with EPR data acquisition.

Spin Labeling of Erythrocyte Ghosts

This protocol outlines the preparation of erythrocyte ghosts and their subsequent spin labeling.

Materials:

-

Fresh whole blood

-

Anticoagulant (e.g., heparin, EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4)

-

Doxyl stearic acid spin label stock solution (in ethanol or DMSO)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Erythrocyte Isolation: Centrifuge fresh, anticoagulated whole blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.

-

Washing: Resuspend the red blood cell pellet in cold PBS and centrifuge again. Repeat this washing step three times to remove plasma proteins.

-

Hemolysis: Resuspend the packed erythrocytes in a large volume of cold hypotonic buffer to induce hemolysis.

-

Ghost Preparation: Centrifuge the hemolysate at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

-

Washing the Ghosts: Carefully aspirate the supernatant and wash the ghost pellet with the hypotonic buffer until the pellet is white or pale pink, indicating the removal of most of the hemoglobin.

-

Spin Labeling: Resuspend the final ghost pellet in PBS. Add a small aliquot of the doxyl stearic acid spin label stock solution to the ghost suspension (final concentration of the organic solvent should be minimal, typically <1%).

-

Incubation: Incubate the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the spin label to incorporate into the membranes.

-

Removal of Unbound Label: Centrifuge the labeled ghosts and wash with PBS to remove any unincorporated spin label.

-

Sample Preparation for EPR: Resuspend the final pellet in a minimal amount of PBS and transfer it to an EPR sample tube.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows in the application of doxyl stearic acid spin labels.

Experimental Workflow for Membrane Fluidity Analysis

Caption: Workflow for studying membrane fluidity using doxyl stearic acid spin labels.

Logical Workflow for Drug-Membrane Interaction Study

Caption: Logical workflow for investigating drug-membrane interactions.

Data Analysis Pathway for EPR Spectra

Caption: Pathway for analyzing EPR spectra of doxyl stearic acid spin labels.

References

Methodological & Application

Probing Membrane Dynamics: Using 12-Doxylstearic Acid in EPR Spectroscopy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling, is a powerful biophysical technique for investigating the structure and dynamics of biological and model membranes. 12-Doxylstearic acid (12-DS) is a fatty acid spin label where a nitroxide radical (the "doxyl" group) is attached to the 12th carbon of the stearic acid acyl chain. When incorporated into a lipid bilayer, the EPR spectrum of 12-DS provides detailed information about the local microenvironment, including membrane fluidity, polarity, and phase behavior. The position of the doxyl group on the acyl chain allows for the probing of specific depths within the membrane. This application note provides a detailed protocol for using 12-DS in EPR studies of membranes, aimed at researchers in basic science and drug development.

Principle of the Technique

The nitroxide radical of 12-DS contains an unpaired electron, making it paramagnetic and thus detectable by EPR. The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide moiety. In a fluid, liquid-crystalline phase membrane, the spin label undergoes rapid anisotropic motion, resulting in a characteristic EPR spectrum. Changes in membrane fluidity, induced by factors such as temperature, cholesterol content, or the presence of drugs, will alter the rotational motion of 12-DS and, consequently, the EPR spectral line shape.[1] By analyzing the spectral parameters, one can quantify these changes and gain insights into the physical state of the membrane.

Experimental Workflow

The following diagram outlines the general workflow for conducting an EPR experiment on membranes using this compound.

Caption: Experimental workflow for EPR analysis of membranes using this compound.

Detailed Protocols

Protocol 1: Preparation of Spin-Labeled Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating this compound.

Materials:

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other desired lipid

-

Cholesterol (optional)

-

This compound (12-DS)

-

Chloroform or dichloromethane[2]

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Nitrogen gas source

-

Vacuum pump

-

Sonicator or mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Mixture Preparation: In a clean glass test tube, dissolve the desired lipids (e.g., DMPC and cholesterol) and this compound in chloroform. A typical molar ratio is 1 mol% of the spin label relative to the total lipid concentration.[3]

-

Thin Film Formation: Dry the lipid solution to a thin film on the bottom of the test tube using a gentle stream of nitrogen gas while rotating the tube.[2]

-

Vacuum Drying: Place the tube under high vacuum for at least 1 hour to remove any residual organic solvent.[2]

-

Hydration: Add the desired buffer to the dried lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL. Vortex the mixture to hydrate the film, which will result in a milky suspension of multilamellar vesicles (MLVs).

-

Vesicle Formation:

-

Sonication: Sonicate the MLV suspension in a bath sonicator for 15-30 minutes, or until the suspension becomes translucent. This will form small unilamellar vesicles (SUVs).

-

Extrusion: For more uniformly sized large unilamellar vesicles (LUVs), pass the MLV suspension through a mini-extruder equipped with a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times. This should be performed above the phase transition temperature of the lipid.

-

Protocol 2: EPR Data Acquisition

This protocol outlines the general procedure for acquiring continuous-wave (CW) EPR spectra.

Equipment:

-

X-band EPR spectrometer

-

Temperature controller

-

Glass capillary tubes (e.g., 50 µL)

-

Sample holder

Procedure:

-

Sample Loading: Load the spin-labeled liposome suspension into a glass capillary tube.

-

Spectrometer Setup: Place the capillary tube in the sample holder and insert it into the EPR cavity.

-

Temperature Equilibration: Allow the sample to equilibrate at the desired temperature for at least 5-10 minutes before data acquisition.

-

Parameter Optimization: Set the EPR spectrometer parameters. Typical X-band (9.4 GHz) settings are provided in the table below. It is crucial to avoid power saturation of the signal, which can be checked by acquiring spectra at different microwave powers.

-

Data Acquisition: Acquire the EPR spectrum. The scan range should be sufficient to cover the full spectrum, typically around 100-150 Gauss.

Data Presentation and Analysis

The analysis of the EPR spectrum of 12-DS in a membrane provides quantitative information about the local environment. The key parameters are the hyperfine splitting values, A// and A⊥, which correspond to the splitting when the magnetic field is parallel and perpendicular to the z-axis of the nitroxide radical, respectively.

Quantitative Data Summary

| Parameter | Typical Value/Range | Interpretation |

| Spin Label Concentration | 1 mol% | Minimizes spin-spin interactions that can broaden the spectrum. |

| Microwave Frequency | ~9.4 GHz (X-band) | Standard frequency for EPR spectroscopy. |

| Microwave Power | 1-10 mW | Should be below the saturation level. |

| Modulation Amplitude | 0.5-2.0 G | Optimized for signal-to-noise without over-modulation. |